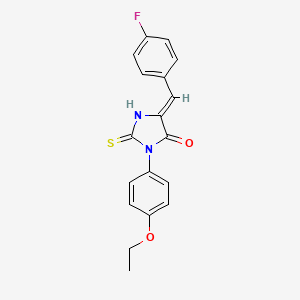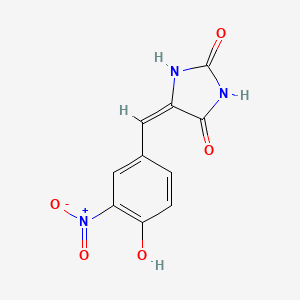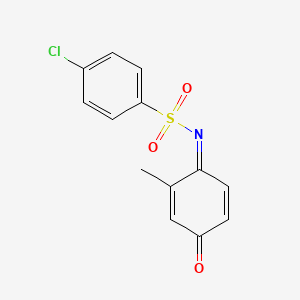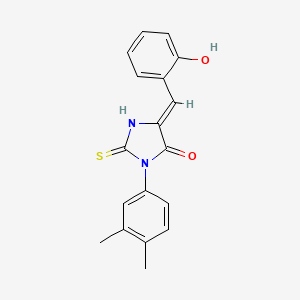
3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone, also known as EF24, is a synthetic curcumin analog that has gained significant attention in scientific research due to its potential therapeutic properties. EF24 was first synthesized in 2004 by Bharat Aggarwal and colleagues at the University of Texas MD Anderson Cancer Center.
Wirkmechanismus
3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone exerts its therapeutic effects through multiple mechanisms of action. It has been shown to activate the Nrf2 pathway, which regulates antioxidant and detoxification enzymes, leading to reduced oxidative stress and inflammation. 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone also inhibits the NF-κB pathway, which is involved in the regulation of immune responses and inflammation. Additionally, 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of various enzymes involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone can induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth and metastasis. 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has also been shown to reduce inflammation and oxidative stress, leading to potential therapeutic applications in various inflammatory diseases. Additionally, 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone is its relatively low toxicity compared to other chemotherapy agents. 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has also been shown to have a longer half-life in the body compared to curcumin, making it a potentially more effective therapeutic agent. However, 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration of 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone for therapeutic applications.
Zukünftige Richtungen
There are many potential future directions for 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone research. One area of interest is the development of 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone analogs with improved solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration of 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone for therapeutic applications. 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone may also have potential applications in other diseases beyond cancer and inflammation, such as neurodegenerative diseases and cardiovascular disease. Overall, 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has shown great potential as a therapeutic agent, and further research is needed to fully understand its mechanisms of action and therapeutic applications.
Synthesemethoden
3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone can be synthesized through a multi-step process, starting with the reaction of 4-fluorobenzaldehyde with thiourea to form 5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone. The resulting compound is then reacted with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst to form 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone.
Wissenschaftliche Forschungsanwendungen
3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic properties, particularly in cancer research. Studies have shown that 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and metastasis of tumors in various cancer types, including breast, lung, and pancreatic cancer. 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases.
Eigenschaften
IUPAC Name |
(5Z)-3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-2-23-15-9-7-14(8-10-15)21-17(22)16(20-18(21)24)11-12-3-5-13(19)6-4-12/h3-11H,2H2,1H3,(H,20,24)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQUCSMULFVRPJ-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5910574.png)


![N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5910593.png)

![5-amino-3-(4-methoxyphenyl)-7-oxo-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile](/img/structure/B5910629.png)



![{4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5910646.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910653.png)
![4-[(1H-benzimidazol-2-ylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B5910661.png)

![7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B5910674.png)